molecular formula C21H37NO15 B033645 Me Fuc-gal-glcnac CAS No. 102271-18-1

Me Fuc-gal-glcnac

Cat. No.: B033645
CAS No.: 102271-18-1
M. Wt: 543.5 g/mol
InChI Key: WXRMXXGTANSIIT-WTTZGDCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Me Fuc-gal-glcnac, also known as fucosylated glycans, are complex carbohydrates found on the surface of cells. They play a crucial role in many biological processes, including cell signaling, immune response, and development. In recent years, there has been a growing interest in studying this compound due to their potential applications in biomedical research and therapy.

Mechanism of Action

Me Fuc-gal-glcnac works by binding to specific receptors on the surface of cells. This binding triggers a cascade of events that can lead to changes in cell behavior, such as cell proliferation, migration, and differentiation. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects
This compound has many biochemical and physiological effects on cells. It can alter the structure and function of proteins, affect the activity of enzymes, and modulate the immune response. This compound has also been shown to play a role in cell adhesion, migration, and invasion.

Advantages and Limitations for Lab Experiments

One of the advantages of studying Me Fuc-gal-glcnac is that it is a relatively simple molecule compared to other complex carbohydrates. This makes it easier to synthesize and study in the lab. However, this compound is also highly heterogeneous, which can make it difficult to isolate and purify.
List of

Future Directions

1. Development of new synthesis methods for Me Fuc-gal-glcnac
2. Identification of new receptors for this compound
3. Investigation of the role of this compound in infectious diseases
4. Development of this compound-based therapies for cancer and other diseases
5. Study of the effects of this compound on the microbiome
6. Investigation of the role of this compound in stem cell differentiation
7. Development of this compound-based biomaterials for tissue engineering
8. Study of the effects of this compound on the immune response
9. Investigation of the role of this compound in neurodegenerative diseases
10. Development of this compound-based diagnostic tools for disease detection.
In conclusion, this compound is a complex carbohydrate with many potential applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all areas of active investigation. Continued research in this field has the potential to lead to new insights into the role of this compound in health and disease and to the development of new therapies and diagnostic tools.

Synthesis Methods

Me Fuc-gal-glcnac can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the desired molecule. Enzymatic synthesis uses enzymes to catalyze the formation of this compound, while chemoenzymatic synthesis combines both chemical and enzymatic methods.

Scientific Research Applications

Me Fuc-gal-glcnac has many potential applications in scientific research. One of the most promising areas is cancer research, where this compound has been shown to play a role in tumor growth and metastasis. Other areas of research include immunology, microbiology, and developmental biology.

Properties

102271-18-1

Molecular Formula

C21H37NO15

Molecular Weight

543.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H37NO15/c1-6-11(26)14(29)16(31)20(33-6)37-18-15(30)12(27)8(4-23)35-21(18)36-17-10(22-7(2)25)19(32-3)34-9(5-24)13(17)28/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20-,21-/m0/s1

InChI Key

WXRMXXGTANSIIT-WTTZGDCASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OC)NC(=O)C)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O

synonyms

Me Fuc-Gal-GlcNac
methyl O-fucopyranosyl-(1-2)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranoside

Origin of Product

United States

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